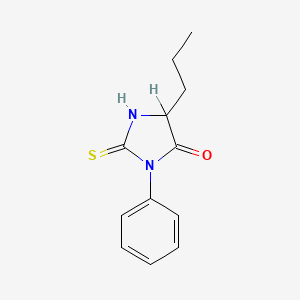

PTH-norvaline

Description

Significance of Phenylthiohydantoin-Amino Acids in Biochemical Research

Phenylthiohydantoin (PTH) amino acids are crucial derivatives formed during the sequential degradation of peptides and proteins, a process known as Edman degradation. wikipedia.org This method, developed by Pehr Edman, revolutionized protein chemistry by allowing for the determination of the amino acid sequence from the N-terminus of a polypeptide chain. wikipedia.orgaltabioscience.com The process involves labeling the N-terminal amino acid with phenylisothiocyanate (PITC), which then undergoes cleavage under acidic conditions to release a thiazolinone derivative. wikipedia.org This unstable intermediate is subsequently converted into a more stable phenylthiohydantoin (PTH) amino acid, which can be identified using techniques like high-performance liquid chromatography (HPLC). wikipedia.orgspringernature.comgoogle.com

The core significance of PTH-amino acids lies in their central role in protein sequencing. altabioscience.com The identification of the specific PTH-amino acid at each cycle reveals the identity of the corresponding amino acid in the original peptide sequence. springernature.com Modern automated protein sequencers have refined this process, integrating "on-line" HPLC systems for the immediate identification of the released PTH-amino acid derivatives. springernature.comcore.ac.uk This methodology is highly accurate and sensitive, capable of sequencing peptides of up to 50-60 residues from as little as 10 to 100 picomoles of material. wikipedia.org The development of various chromatographic methods, including isocratic and gradient HPLC systems, has been essential for resolving complex mixtures of PTH-amino acids, ensuring reliable and reproducible sequence analysis. core.ac.uknih.govresearchgate.net

Overview of Norvaline as a Non-Proteinogenic Amino Acid

Norvaline (Nva) is a non-proteinogenic α-amino acid, meaning it is not one of the 20 canonical amino acids typically encoded by the genetic code for protein synthesis. wikipedia.orglifetein.com It is a structural isomer of the more common amino acid valine, with a linear five-carbon side chain. wikipedia.orglifetein.com The chemical formula for norvaline is CH₃(CH₂)₂CH(NH₂)CO₂H. wikipedia.org

While not a primary component of proteins, norvaline is found in nature. It has been identified as a component of an antifungal peptide produced by Bacillus subtilis and can be produced by other microorganisms like Escherichia coli. wikipedia.orgsigmaaldrich.com Research has shown that norvaline can be mistakenly incorporated into recombinant proteins expressed in E. coli, typically in place of leucine (B10760876). wikipedia.orgresearchgate.net This misincorporation is attributed to the imperfect selectivity of the corresponding aminoacyl-tRNA synthetase. wikipedia.org Due to its structural properties, norvaline has been investigated for its influence on the stability and side-chain packaging of proteins. sigmaaldrich.com

Contextualizing PTH-Norvaline within Advanced Analytical Chemistry and Proteomics

In the context of proteomics and analytical chemistry, this compound serves a specialized but critical function. Since norvaline is a non-proteinogenic amino acid, its PTH derivative is not expected to be found during the sequencing of naturally occurring proteins. altabioscience.com This unique characteristic makes this compound an excellent internal standard for the analytical procedures used in protein sequencing. sigmaaldrich.comwaters.com

During Edman degradation, a mixture of known PTH-amino acid standards is used to calibrate the HPLC system, allowing for the identification of unknown PTH-amino acids based on their retention times. springernature.comresearchgate.net this compound, along with other non-natural PTH-amino acid derivatives like PTH-norleucine, is often included in these standard mixtures. fujifilm.comfujifilm.com Its presence helps to compensate for variability during sample analysis and ensures the accuracy and reproducibility of the chromatographic separation. waters.com The use of such internal standards is a cornerstone of quantitative analysis, allowing researchers to confidently identify and quantify the amino acids that constitute a protein's primary structure. sigmaaldrich.comwaters.com The reliable identification of PTH derivatives, confirmed in some cases by mass spectrometry, is fundamental to the structural characterization of proteins in countless research applications. nih.gov

Data Tables

Table 1: Chemical Properties of Norvaline and this compound

This table provides a summary of the key chemical identifiers and properties for Norvaline and its phenylthiohydantoin derivative.

| Property | Norvaline | This compound |

| IUPAC Name | 2-Aminopentanoic acid | 5-propyl-3-phenyl-2-thioxoimidazolidin-4-one |

| Synonyms | α-Aminopentanoic acid, Propylglycine | 3-Phenyl-2-thiohydantoin-DL-norvaline |

| Molecular Formula | C₅H₁₁NO₂ | C₁₂H₁₄N₂OS |

| Molar Mass | 117.15 g/mol wikipedia.org | 234.32 g/mol sigmaaldrich.com |

| CAS Number | 6600-40-4 (L-form) wikipedia.org | 66703-27-3 sigmaaldrich.com |

| Appearance | White, water-soluble solid wikipedia.org | White crystalline powder fujifilm.com |

Table 2: Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-5-propyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-2-6-10-11(15)14(12(16)13-10)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNXHUPAUYHHBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386784 | |

| Record name | PTH-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66703-27-3 | |

| Record name | PTH-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Role of Pth Norvaline in Edman Degradation for Protein Sequencing

Fundamental Principles of Edman Degradation and PTH-Amino Acid Formation

The Edman degradation method systematically removes one amino acid at a time from the amino-terminus (N-terminus) of a protein or peptide. This process involves a cyclical series of chemical reactions that label, cleave, and identify each N-terminal amino acid without hydrolyzing the rest of the peptide bonds.

Reaction Mechanism of Phenyl Isothiocyanate with Polypeptide N-Terminus

The first step of the Edman degradation cycle is the coupling reaction. Under mildly alkaline conditions (pH ~9.0), the uncharged N-terminal α-amino group of the polypeptide acts as a nucleophile and attacks the carbon of phenyl isothiocyanate (PITC), also known as Edman's reagent. This reaction forms a phenylthiocarbamoyl (PTC) derivative of the peptide. The alkaline environment is crucial to ensure the N-terminal amino group is deprotonated and thus, sufficiently nucleophilic.

Conversion of Labile Anilinothiazolinone Derivatives to Stable Phenylthiohydantoin Derivatives

Following the coupling reaction, the peptide is treated with a strong, anhydrous acid, typically trifluoroacetic acid (TFA). This acidic environment facilitates the cleavage of the first peptide bond. The sulfur atom of the PTC adduct attacks the carbonyl carbon of the N-terminal amino acid, leading to the formation of a five-membered ring structure. This cyclization event cleaves the N-terminal residue from the rest of the peptide chain, releasing it as an anilinothiazolinone (ATZ) derivative. The remaining polypeptide chain, now one residue shorter, can be isolated and subjected to the next cycle of degradation.

The ATZ-amino acid derivative is labile and not well-suited for direct analysis. To facilitate its identification, it is extracted into an organic solvent and then converted into the more stable phenylthiohydantoin (PTH) derivative by treatment with an aqueous acid. This stable PTH-amino acid is then identified, typically by high-performance liquid chromatography (HPLC).

PTH-Norvaline as a Standard in Automated Protein Sequencing Methodologies

In automated protein sequencers, the precise identification and quantification of the released PTH-amino acids are paramount. This compound, the phenylthiohydantoin derivative of the non-proteinogenic amino acid norvaline, serves as a crucial standard in these methodologies. Since norvaline is not naturally found in most proteins, its PTH derivative provides a unique and reliable signal during analysis.

Calibration and Quantification in Protein Sequencers

Automated sequencers identify each PTH-amino acid by comparing its retention time during HPLC analysis to the retention times of known PTH-amino acid standards. A standard mixture containing all common PTH-amino acids, and often including this compound, is typically injected at the beginning of a sequencing run to calibrate the system.

The amount of each released PTH-amino acid can be quantified by measuring the area or height of its corresponding peak in the HPLC chromatogram. To ensure accuracy, a calibration curve is often generated by running known concentrations of PTH-amino acid standards. This allows for the conversion of peak area to the molar amount of the amino acid released in each cycle.

Chemical Synthesis and Derivatization Pathways Involving Norvaline and Thiohydantoins

General Synthetic Routes for Phenylthiohydantoin Derivatives in Edman Reaction

The primary method for generating phenylthiohydantoin (PTH) amino acid derivatives, including PTH-norvaline, is the Edman degradation. This chemical process allows for the sequential determination of the amino acid sequence of a peptide or protein. pressbooks.pubchem-station.com The degradation involves a three-step process for each amino acid residue at the N-terminus of the polypeptide chain. google.com

The process begins with the coupling reaction , where the free amino group of the N-terminal amino acid reacts with phenyl isothiocyanate (PITC) under mildly alkaline conditions. This reaction forms a phenylthiocarbamyl (PTC) derivative of the peptide. google.comgoogle.com

The second step is the cleavage reaction . The PTC-peptide is treated with an anhydrous acid, typically trifluoroacetic acid. This environment promotes the cleavage of the first peptide bond, releasing the N-terminal amino acid as a five-membered ring derivative known as an anilinothiazolinone (ATZ), while the rest of the peptide chain remains intact. pressbooks.pubgoogle.com

The final step is the conversion reaction . The ATZ derivative is unstable and is subsequently treated with aqueous acid to rearrange it into the more stable phenylthiohydantoin (PTH) derivative. pressbooks.pubgoogle.com This PTH-amino acid, such as this compound, can then be identified using chromatographic techniques like HPLC by comparing its retention time to known standards. pressbooks.pub The entire cycle is then repeated on the shortened peptide to identify the next amino acid in the sequence. pressbooks.pub Automated sequencers can perform up to 50 cycles. pressbooks.pub

| Step | Reagents | Intermediate/Product | Purpose |

| Coupling | Phenyl isothiocyanate (PITC), Base | Phenylthiocarbamyl (PTC) peptide | Modifies the N-terminal amino acid. google.comgoogle.com |

| Cleavage | Anhydrous acid (e.g., Trifluoroacetic acid) | Anilinothiazolinone (ATZ) derivative | Removes the first amino acid from the peptide. pressbooks.pubgoogle.com |

| Conversion | Aqueous acid | Phenylthiohydantoin (PTH) derivative | Creates a stable derivative for identification. pressbooks.pubgoogle.com |

This interactive table summarizes the key stages of the Edman degradation process for the generation of PTH-amino acids.

Exploration of Novel Synthetic Methodologies for Thiohydantoins

Beyond the specific application in Edman degradation, the thiohydantoin scaffold is of significant interest, leading to the development of diverse synthetic methodologies. ijrpr.com Classical approaches often rely on the reaction of α-amino acids or their derivatives with thiocyanates or isothiocyanates. jchemrev.comijcrt.org For instance, reacting α-amino acid derivatives with thiocyanate (B1210189) in acetic anhydride (B1165640) is a common route. jchemrev.com

Modern synthetic chemistry has introduced several innovative strategies to improve efficiency, yield, and environmental friendliness. These include:

Microwave-Assisted Synthesis : This technique has been employed to accelerate the synthesis of thiohydantoin derivatives, such as the reaction between a thiourea (B124793) derivative and benzil. ijrpr.comjchemrev.com

Solid-Phase Synthesis : A convenient procedure using a solid support (Wang resin) has been developed to produce novel 2-thiohydantoins through a multi-step sequence involving thioamide formation and cyclative cleavage. jchemrev.com

Multi-Component Reactions : One-pot, four-component reactions involving phenacyl bromides, parabanic or thioparabanic acids, thiophenols, and triphenylphosphine (B44618) have been used to generate thiohydantoin derivatives efficiently. ijrpr.com

Alternative Starting Materials : Methodologies have been developed that utilize nitrile compounds as starting materials instead of ketones to produce 5,5'-disubstituted thiohydantoins. jchemrev.com Other preparative methods include reactions between thiourea and α-halo acids or amino amides and diimidazole thiocarbonate. ijcrt.org

These novel methods offer versatile pathways to a wide range of substituted thiohydantoins for various research applications beyond protein sequencing. ijrpr.comgoogle.com

| Synthetic Method | Key Reactants | Key Features |

| Classical Method | α-amino acid derivatives, Isothiocyanates/Thiocyanates | Foundational, widely used approach. jchemrev.comijcrt.org |

| Microwave-Assisted | Thiourea derivatives, Benzil | Accelerated reaction times. ijrpr.comjchemrev.com |

| Solid-Phase Synthesis | Resin-bound amino acids | Convenient for creating libraries of analogues. jchemrev.com |

| Multi-Component Reaction | Phenacyl bromides, Parabanic acids, etc. | High efficiency, one-pot procedure. ijrpr.com |

| Nitrile-Based Synthesis | Nitrile compounds, Organometallic reagents | Access to specific substitution patterns (e.g., 5,5'-disubstituted). jchemrev.com |

This interactive table compares various synthetic methodologies for producing thiohydantoin compounds.

Synthesis of Norvaline Derivatives for Specific Research Applications

Norvaline, a non-proteinogenic amino acid, serves as a valuable starting material for the synthesis of various derivatives used in biochemical and medicinal chemistry research. ontosight.airesearchgate.net The synthesis of these derivatives is tailored to introduce specific functionalities for applications such as enzyme inhibition or the creation of bioorganometallic complexes. ontosight.aid-nb.info

One example is the synthesis of N-(Chloroacetyl)-DL-norvaline . This compound is prepared through the reaction of DL-norvaline with chloroacetyl chloride. ontosight.ai The resulting derivative contains a reactive chloroacetyl group, which can covalently modify the active sites of enzymes like proteases, making it a useful tool for studying enzyme function. ontosight.ai

Another area of research involves creating enantioselective synthetic strategies for norvaline and its analogues. A divergent synthesis has been reported that produces norvaline, 5-hydroxy-4-oxo-L-norvaline, and γ-oxonorvaline from a common intermediate, (S)-allylglycine, with high enantiomeric excess. researchgate.net

Furthermore, norvaline has been incorporated into complex organometallic structures. For example, (ONO pincer)ruthenium-complex-bound norvalines have been synthesized. d-nb.info These syntheses demonstrate the robustness of the norvaline scaffold, allowing for selective chemical transformations at its N- and C-termini without losing the metal center or enantiomeric purity. d-nb.info The resulting metalated amino acids have potential applications in catalysis and materials science due to their unique self-assembly properties. d-nb.info

| Norvaline Derivative | Precursors | Synthetic Method | Research Application |

| N-(Chloroacetyl)-DL-norvaline | DL-norvaline, Chloroacetyl chloride | Acylation | Enzyme inhibition studies. ontosight.ai |

| 5-Hydroxy-4-oxo-L-norvaline | (S)-allylglycine | Multi-step enantioselective synthesis | Biologically active natural product synthesis. researchgate.net |

| (ONO pincer)ruthenium-complex-bound norvaline | Boc-Nva-OMe, Ruthenium pincer complex precursors | Multi-step synthesis including Suzuki coupling | Bioorganometallic catalysis, Supramolecular materials. d-nb.info |

| D,L-norvaline | n-Valeric acid, Liquid bromine, Ammonia | Bromination followed by ammonolysis | Intermediate for chiral synthesis. google.com |

This interactive table outlines the synthesis of specific norvaline derivatives and their applications in research.

Biochemical and Biological Implications of Norvaline Precursor to Pth Norvaline

Non-Proteinogenic Status and Metabolic Fates of Norvaline

Norvaline is a straight-chain, non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the universal genetic code. nih.govwikipedia.org It is an isomer of the proteinogenic amino acid valine. wikipedia.org Despite its non-coded status, norvaline is found in nature, notably as a component of an antifungal peptide produced by Bacillus subtilis. wikipedia.org

In microorganisms like Escherichia coli, norvaline can be biosynthesized, particularly under conditions of limited oxygen and high glucose concentration. nih.gov Its synthesis is often considered a metabolic overflow from the branched-chain amino acid (BCAA) synthesis pathway, where an accumulation of pyruvate (B1213749) can lead to its production. nih.gov

Norvaline is a known substrate for branched-chain amino acid aminotransferase (BCAT), a key enzyme in the metabolic pathways of essential branched-chain amino acids like leucine (B10760876), isoleucine, and valine. researchgate.netnih.govwikipedia.org BCATs catalyze the reversible transamination reaction where the amino group from an amino acid is transferred to an α-keto acid. frontiersin.orgresearchgate.net In this process, norvaline interacts with BCAT, which facilitates the transfer of its amino group to α-ketoglutarate, resulting in the formation of glutamate (B1630785) and the corresponding α-keto acid of norvaline. researchgate.netwikipedia.orgnih.gov Studies have shown that E. coli BCAT can be utilized for the asymmetric synthesis of various non-natural amino acids, including L-norvaline. nih.gov

The metabolic interaction of norvaline with BCAT directly influences glutamate levels. By serving as a substrate for BCAT, norvaline metabolism leads to the production of glutamate. researchgate.netnih.gov Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its homeostasis is critical for normal brain function. An increase in glutamate production, as facilitated by norvaline, can consequently impact neurotransmitter pathways. nih.gov Research in mouse models of Alzheimer's disease has indicated that L-norvaline treatment can lead to an overproduction of glutamate. researchgate.net This is associated with increased expression of vesicular glutamate transporters (VGLUTs), which are involved in loading glutamate into synaptic vesicles, suggesting a mechanism to manage excess glutamate and prevent excitotoxicity. nih.gov

Interactions with Branched-Chain Amino Acid Aminotransferase (BCAT)

Consequences of Norvaline Misincorporation into Protein Structures

A significant biological implication of norvaline is its ability to be mistakenly incorporated into proteins in place of structurally similar amino acids, a process known as mistranslation. researchgate.netnih.gov Due to its structural resemblance to valine and leucine, aminoacyl-tRNA synthetases (aaRSs), the enzymes responsible for attaching amino acids to their corresponding tRNAs, can misrecognize norvaline. nih.govoup.com Specifically, leucyl-tRNA synthetase (LeuRS) and isoleucyl-tRNA synthetase (IleRS) have been shown to erroneously charge their tRNAs with norvaline, leading to its insertion into polypeptide chains at leucine or isoleucine codons, particularly when cellular editing and proofreading mechanisms are compromised. nih.govresearchgate.netoup.com

The misincorporation of norvaline into protein structures can have profound effects on their folding and stability. researchgate.net The straight, unbranched alkyl side chain of norvaline possesses greater conformational freedom compared to the branched side chains of isoleucine, leucine, or valine. researchgate.net This increased flexibility can disrupt the precise packing of the hydrophobic core, which is essential for the stability of many proteins. researchgate.net

Research using molecular dynamics simulations has demonstrated that norvaline has a particularly destabilizing effect on β-sheet secondary structures. nih.govresearchgate.net When substituted for isoleucine in a model peptide, norvaline was found to have the most destructive impact on the β-sheet structure compared to other amino acids, a finding that helps explain its observed toxicity. nih.govresearchgate.net Such structural alterations can lead to misfolded proteins that are non-functional and prone to aggregation. researchgate.net

| Protein Function | Mistranslated proteins with norvaline are prone to altered structures, loss of activity, and aggregation, which collectively impair proteome functionality. | researchgate.net |

The production of aberrant and misfolded proteins resulting from norvaline misincorporation is a primary cause of cellular toxicity. nih.govembopress.orgsrce.hr When the cellular machinery produces a significant number of proteins containing norvaline, it can lead to proteomic instability and trigger a proteotoxic stress response. oup.comembopress.org This response often involves the upregulation of heat shock proteins, which act as molecular chaperones to try and refold or degrade the abnormal proteins. oup.com

If the level of mistranslation exceeds the cell's capacity to manage the misfolded proteins, it can lead to protein aggregation, impaired cell fitness, growth inhibition, and ultimately, cell death. oup.comembopress.orgsrce.hr Studies in yeast and bacteria have shown that strains deficient in the editing function of their aminoacyl-tRNA synthetases are particularly sensitive to norvaline, as they cannot prevent its incorporation into their proteome, leading to severe growth defects. oup.comembopress.org

Effects on Protein Folding and Secondary Structure Stability (e.g., β-sheet)

Neurobiological Research on Norvaline

The neurobiological effects of norvaline are complex and a subject of ongoing research, with studies pointing to both potential toxicity and neuroprotection. Some research has established links between the ingestion of non-proteinogenic amino acids and human neurodegenerative diseases, raising concerns about compounds like norvaline. nih.gov

Studies investigating the direct effects of L-norvaline on human cells have reported potential neurotoxicity. Research published in Toxicology in Vitro showed that L-norvaline could damage neurons and cause cell death even at relatively low concentrations, possibly by mimicking protein amino acids and disrupting cellular machinery. neurosciencenews.comsciencedaily.comnews-medical.net

Conversely, other studies suggest a neuroprotective role for L-norvaline. In a murine model of Alzheimer's disease, L-norvaline was found to reverse cognitive decline and synaptic loss. caymanchem.comresearchgate.net These beneficial effects are thought to be linked to its activity as an arginase inhibitor, which can modulate nitric oxide production and reduce neuroinflammation. caymanchem.comresearchgate.net It was also observed to decrease the levels of amyloid-β fibrils in the hippocampus of these mice. caymanchem.com This dual evidence suggests that the neurobiological impact of norvaline may be context-dependent.

Table 2: Summary of Key Research Findings on Norvaline

| Research Area | Key Finding | Organism/System Studied | Source |

|---|---|---|---|

| Metabolism | Norvaline acts as a substrate for Branched-Chain Amino Acid Aminotransferase (BCAT), leading to glutamate production. | E. coli, Murine Models | researchgate.netnih.gov |

| Protein Stability | Misincorporation of norvaline has a highly destructive effect on β-sheet secondary structures, more so than valine. | Model Peptides (Molecular Dynamics) | nih.govresearchgate.net |

| Cellular Toxicity | Mistranslation of leucine codons with norvaline significantly decreases cell viability due to misfolding and aggregation of proteins. | E. coli | embopress.org |

| Neurobiology | L-norvaline can cause damage to neurons and lead to cell death in vitro. | Human Cells | neurosciencenews.comsciencedaily.com |

| Neurobiology | L-norvaline reverses cognitive decline and reduces amyloid-β fibrils in an Alzheimer's disease model. | Murine Model (3xTg-AD) | caymanchem.comresearchgate.net |

Role in Cognitive Function and Synaptic Integrity in Disease Models

Research has increasingly pointed towards the potential of L-norvaline, an arginase inhibitor, to positively impact cognitive function and maintain synaptic integrity in animal models of disease, most notably Alzheimer's disease (AD). researchgate.netnih.govnih.gov

Studies utilizing a triple-transgenic model of Alzheimer's disease (3xTg-AD) in mice have demonstrated that administration of L-norvaline can lead to a reversal of cognitive decline. researchgate.netnih.gov This improvement in spatial memory acquisition is associated with several key changes at the cellular and molecular level within the brain. nih.govnih.gov

One of the significant findings is the ability of L-norvaline to increase the density of dendritic spines on pyramidal neurons in the hippocampus and cortex. nih.govnih.govbiorxiv.org Dendritic spines are crucial for synaptic plasticity, learning, and memory. biorxiv.org In 3xTg-AD mice, which typically exhibit a reduction in dendritic spine density, treatment with L-norvaline has been shown to reverse this deficit. nih.gov For instance, one study reported an average increase in dendritic spine density of 18.6% in the cortex and 19.8% in the hippocampus of treated mice. biorxiv.org

Furthermore, L-norvaline treatment has been observed to amplify the expression of proteins associated with neuroplasticity. nih.govbiorxiv.org Western blot and protein microarray analyses have revealed increased levels of several important neuron-related proteins following L-norvaline administration. biorxiv.org Notably, the expression of vesicular glutamate transporters 1 and 3 saw dramatic increases of 458% and 349%, respectively, suggesting a potential enhancement of glutamatergic neurotransmission, which is vital for learning and memory. nih.gov Another key protein, postsynaptic density protein 95 (PSD-95), which is indicative of synaptic integrity, was found to be significantly elevated in the hippocampi of L-norvaline-treated mice. researchgate.netbiorxiv.org

The mechanism underlying these effects is linked to L-norvaline's role as an arginase inhibitor. researchgate.netnih.gov By inhibiting arginase, L-norvaline is thought to increase the bioavailability of L-arginine, a substrate for nitric oxide synthase (NOS). This, in turn, can lead to increased production of nitric oxide (NO), a molecule with various neuroprotective roles. scirp.org

Table 1: Effects of L-Norvaline on Synaptic Plasticity and Cognitive Function in 3xTg-AD Mouse Models

| Parameter | Observation | Reported Change | Reference |

|---|---|---|---|

| Cognitive Function | Reversal of spatial memory deficits | Significant improvement in memory acquisition | researchgate.netnih.gov |

| Dendritic Spine Density | Increased density in hippocampus and cortex | ~19-20% increase | biorxiv.org |

| Neuroplasticity Proteins | Upregulation of key proteins | Vesicular Glutamate Transporter 1: +458% Vesicular Glutamate Transporter 3: +349% Postsynaptic Density Protein 95 (PSD-95): +17.2% | nih.govbiorxiv.org | | Amyloid-beta (Aβ) Levels | Reduction of toxic Aβ oligomers and fibrils | Significant decline in hippocampal Aβ species | researchgate.netnih.gov | | Microgliosis | Reduction in microglial activation | Substantial reduction | researchgate.netnih.gov |

Potential Relevance in Neurodegenerative Disorders

The potential therapeutic relevance of L-norvaline extends to the broader category of neurodegenerative disorders, primarily due to its demonstrated neuroprotective effects in preclinical models of Alzheimer's disease. researchgate.netnih.gov The upregulation of arginase activity is implicated in the pathogenesis of AD, leading to L-arginine deprivation and subsequent neurodegeneration. researchgate.netnih.gov By inhibiting arginase, L-norvaline presents a promising strategy to counteract this pathological cascade. researchgate.netnih.gov

Treatment with L-norvaline in AD mouse models has been shown to reduce the burden of beta-amyloidosis, a hallmark of the disease. researchgate.netnih.gov It leads to a decline in the levels of toxic amyloid-beta (Aβ) oligomeric and fibrillar species in the hippocampus. researchgate.netnih.gov This is accompanied by a significant reduction in microgliosis, the activation of the brain's resident immune cells, which is a key component of neuroinflammation in AD. researchgate.netnih.gov Furthermore, L-norvaline has been found to decrease the transcription levels of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in neuronal damage. researchgate.net

However, the potential application of L-norvaline in neurodegenerative disorders is a subject of ongoing research and some debate. While studies in animal models have shown promising neuroprotective effects, some in vitro studies using human cell lines have suggested potential cytotoxicity. nih.gov Research published in Toxicology in Vitro indicated that at relatively high concentrations, L-norvaline could render cells unhealthy and lead to cell death. sciencedaily.com This has raised some concerns about its long-term use. sciencedaily.com

Conversely, other researchers argue that these in vitro toxicity findings may be overstated and that L-norvaline is well-tolerated in vivo. nih.govresearchgate.net They point out that the concentrations used in the cytotoxicity studies are significantly higher than what might be achieved through supplementation and that co-culture systems that more closely mimic the in vivo environment show different results. nih.gov Therefore, while L-norvaline shows potential as a neuroprotective agent, further research is necessary to fully understand its long-term effects and therapeutic window.

Table 2: Conflicting Findings on L-Norvaline's Neurological Effects

| Finding | Study Type | Model System | Key Observations | Reference |

|---|---|---|---|---|

| Neuroprotective | In vivo | 3xTg-AD Mice | Reverses cognitive decline, reduces Aβ plaques and neuroinflammation. | researchgate.netnih.govnih.gov |

| Potential Neurotoxicity | In vitro | Human Neuroblastoma Cells (SH-SY5Y) | High concentrations can lead to decreased cell viability and mitochondrial dysfunction. | sciencedaily.com |

| Rebuttal to Toxicity | Commentary/Review | - | Argues that in vitro toxicity is observed at exceedingly high concentrations and not apparent in vivo. | nih.govresearchgate.net |

Norvaline as a Biochemical Internal Standard in Quantitative Assays

Beyond its biological implications, norvaline, in both its L- and DL-forms, serves a critical role in analytical chemistry as a biochemical internal standard for quantitative assays. nih.govnih.govresearchgate.net An internal standard is a compound added in a constant amount to samples, a calibration standard, and a blank. It is used to correct for the loss of analyte during sample preparation and analysis.

Norvaline is frequently used in the quantitative analysis of amino acids and other metabolites using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govnih.gov Its utility as an internal standard stems from the fact that it is a non-proteinogenic amino acid, meaning it is not naturally found in proteins and is therefore typically absent from biological samples. hmdb.ca This prevents interference with the measurement of endogenous amino acids.

In HPLC-based amino acid analysis, norvaline is added to samples prior to derivatization and analysis. nih.govnih.gov For example, in methods using pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA), norvaline is included to account for variability in the derivatization reaction and injection volume, ensuring more accurate and reproducible quantification of other amino acids. nih.gov Commercial kits and established protocols for amino acid analysis often recommend or include norvaline as the internal standard. waters.com

Similarly, in GC-MS-based metabolomics, norvaline is used as an internal standard to control for variations during sample extraction, derivatization, and analysis. nih.gov For instance, in metabolic fingerprinting of physiological fluids, stable isotope-labeled internal standards along with norvaline are added to samples before protein precipitation and subsequent derivatization and GC-MS analysis. nih.gov

The use of norvaline as an internal standard is not limited to amino acid analysis. It has been employed in the quantitative analysis of a wide range of metabolites in various matrices, including plasma, cell culture media, and food and beverage products. nih.govlabrulez.complos.org

Table 3: Applications of Norvaline as an Internal Standard

| Analytical Technique | Application | Purpose of Internal Standard | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of amino acids in plasma, cell culture media, and food. | To control for sample-to-sample variability, derivatization efficiency, and injection volume. | nih.govnih.govlabrulez.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Metabolic fingerprinting and quantitative analysis of metabolites in cultured mammalian cells and physiological fluids. | To serve as an extraction and derivatization standard. | nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantitative analysis of amino acids and their metabolites in plasma. | To normalize results and improve quantitative accuracy. | researchgate.netplos.org |

| Edman Degradation | Amino acid analysis of protein hydrolysates. | To account for injection-to-injection variability on the analyzer. | nih.gov |

Future Research Directions and Translational Perspectives

Development of Enhanced Analytical Techniques for PTH-Norvaline Detection and Characterization

The primary role of this compound is as a derivative in the Edman degradation method for protein sequencing. wikipedia.org In this process, the N-terminal amino acid of a peptide is reacted with phenyl isothiocyanate, cleaved, and converted into a more stable PTH-amino acid derivative, which is then identified. wikipedia.orgfujifilm.com this compound is often used as an internal standard to account for variability during the analysis. nih.gov

The standard method for identifying PTH-amino acids is high-performance liquid chromatography (HPLC). nih.govspringernature.com Identification relies on comparing the elution time of the unknown PTH derivative with that of a known standard. springernature.com However, this technique faces challenges. The ideal scenario is for each PTH-amino acid to have a unique elution position, but co-elution with other compounds or breakdown products can complicate identification. springernature.comnih.gov For instance, some studies have noted the appearance of extra peaks that could be mistaken for PTH-derivatives but are actually breakdown products of other PTH-amino acids. nih.gov

Future research is focused on overcoming these limitations by developing more robust and sensitive analytical techniques. Key areas of development include:

Advanced Chromatographic Methods: Hydrophilic Interaction Liquid Chromatography (HILIC) is an emerging alternative to traditional reversed-phase HPLC. HILIC can provide different selectivity for polar compounds like amino acids and their derivatives, potentially resolving isomers and other closely eluting species that are problematic in standard methods. mdpi.com

Mass Spectrometry (MS): Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers significant advantages over UV-based HPLC detection. MS provides direct structural information based on the mass-to-charge ratio of the analyte, offering much higher specificity and reducing ambiguity. mdpi.com Modern high-resolution mass spectrometers can accurately identify and quantify PTH-amino acids even in complex mixtures at very low concentrations. mdpi.comresearchgate.net

Improved Sample Preparation and Derivatization: Research into optimizing the Edman degradation chemistry itself, as well as developing biocompatible, iron-free flow paths for chromatography systems, can reduce analyte adsorption and peak tailing, leading to improved resolution and quantification. fujifilm.comlcms.cz

These advancements will not only refine the accuracy of traditional protein sequencing but also enhance the utility of this compound as a reliable internal standard in quantitative studies.

Investigating the Full Scope of Norvaline's Biological Activities and Metabolic Interplay

Norvaline, the precursor to this compound, is a non-proteinogenic amino acid with a growing list of documented biological activities. lifetein.com Unlike the 20 canonical amino acids, it is not typically incorporated into proteins during translation. lifetein.com Its structural similarity to valine allows it to interact with various enzymes and metabolic pathways. lifetein.com

A primary mechanism of norvaline is the inhibition of the enzyme arginase, which breaks down L-arginine. lifetein.com By inhibiting arginase, norvaline increases the bioavailability of L-arginine for nitric oxide synthase (NOS), thereby enhancing the production of nitric oxide (NO). lifetein.com This mechanism is central to many of its therapeutic effects.

Recent research has uncovered a wide range of effects, particularly in the context of metabolic and neurodegenerative diseases. Studies using animal models of Alzheimer's disease have shown that L-norvaline treatment can reverse cognitive decline, reduce neuroinflammation, and decrease brain amyloidosis. nih.govresearchgate.netresearchgate.net It also appears to modulate the mTOR pathway, a key regulator of cell growth and longevity, by inhibiting S6K1. nih.gov

| Biological Activity of Norvaline | Mechanism/Effect | Observed Outcome | Reference |

|---|---|---|---|

| Arginase Inhibition | Competitively inhibits the arginase enzyme. | Increases L-arginine availability for nitric oxide (NO) synthesis, promoting vasodilation. | lifetein.com |

| Neuroprotection | Reduces amyloid-beta levels, alleviates microgliosis, and reduces tumor necrosis factor-α (TNFα). | Improved spatial memory and increased hippocampal spine density in Alzheimer's disease mouse models. | nih.govresearchgate.net |

| Metabolic Regulation | Reduces serum levels of glucose, uric acid, and triglycerides. | Alleviated hypertension and improved metabolic status in rats with metabolic syndrome. | nih.gov |

| mTOR Pathway Modulation | Inhibits S6K1 and reduces Akt protein levels. | Dampens mTOR pathway activity, which is implicated in aging and neurodegeneration. | nih.gov |

| Metabolic Interplay | Acts as a substrate for branched-chain amino acid aminotransferase (BCAT). | Leads to the production of glutamate (B1630785), increasing levels of vesicular glutamate transporters. | researchgate.net |

Future investigations should aim to fully elucidate the metabolic fate of norvaline and its downstream effects. Understanding how norvaline interacts with various aminotransferases and other metabolic enzymes will provide a more complete picture of its influence on cellular metabolism and signaling. researchgate.net

Advanced Applications in Proteomics and Peptide Chemistry Beyond Standard Sequencing

While this compound's classical role is in the qualitative sequencing of amino acids, its application in advanced proteomics and peptide chemistry is expanding. The core of this advancement lies in quantitative analysis.

Automated Edman sequencers can provide quantitative information by measuring the peak areas of the released PTH-amino acids during HPLC analysis. nih.gov This allows researchers to determine the relative molar ratios of different peptides in a mixture, a technique that was explored by the Association of Biomolecular Resource Facilities (ABRF) to show favorable comparison with mass spectrometry for polypeptide quantitation. nih.gov

However, modern proteomics has largely shifted towards mass spectrometry-based "bottom-up" approaches. mdpi.comfrontiersin.org In this paradigm, proteins are digested into peptides, which are then analyzed by LC-MS/MS. mdpi.com While this bypasses the need for PTH derivatives, the principles of quantitative analysis pioneered in Edman sequencing are now applied on a much larger scale. Techniques like Tandem Mass Tags (TMT) and isobaric tagging for relative and absolute quantification (iTRAQ) involve labeling peptides from different samples with chemical tags. frontiersin.org Upon fragmentation in the mass spectrometer, these tags generate reporter ions that allow for the precise quantification of thousands of proteins across multiple samples simultaneously. frontiersin.org

Future applications in this area could involve using norvaline or its analogs as specialized probes. For example:

Metabolic Labeling: Norvaline analogs could be used in cell culture for stable isotope labeling to trace the incorporation and turnover of specific proteins or to study the fidelity of protein synthesis.

Chemical Synthesis of Peptides: The synthesis of peptide analogs containing norvaline or other non-canonical amino acids is a key strategy for creating therapeutic peptides with enhanced stability or modified activity. nih.gov The principles of peptide chemistry used to create these novel molecules are fundamental to advancing drug development.

These approaches move beyond simply identifying a sequence to providing dynamic and quantitative information about the proteome, offering deeper insights into cellular processes.

Implications for Drug Discovery and Biochemical Pathway Modulation Based on Norvaline Analogs

The demonstrated biological activities of norvaline make it and its analogs attractive candidates for drug discovery. lifetein.comresearchgate.net By serving as a lead compound, norvaline provides a scaffold that can be chemically modified to enhance potency, selectivity, and pharmacokinetic properties. mdpi.com

The primary therapeutic targets for norvaline analogs stem from its known mechanisms of action:

Cardiovascular and Metabolic Diseases: As an arginase inhibitor, norvaline's ability to boost NO production suggests its analogs could be developed to treat hypertension and other vascular disorders. lifetein.comnih.gov

Neurodegenerative Disorders: The neuroprotective effects shown in Alzheimer's models position norvaline analogs as potential therapies to slow disease progression. researchgate.netbiorxiv.org

Inflammatory and Infectious Diseases: Norvaline has demonstrated anti-inflammatory properties, and specific enantiomers (D-norvaline) have been shown to work with antibiotics against resistant bacteria like MRSA, suggesting a role in modulating host-pathogen interactions. nih.govmdpi.comlifechemicals.com

The development of analogs involves synthesizing new molecules and evaluating them through high-throughput screening and detailed biological assays. mdpi.comscirp.org For example, 5-hydroxy-4-oxo-S-norvaline, a naturally occurring derivative, has been studied for its antifungal properties. researchgate.net The synthesis of such analogs allows for structure-activity relationship (SAR) studies, where researchers can determine which chemical modifications lead to improved therapeutic effects. mdpi.com

| Norvaline Analog/Enantiomer | Potential Therapeutic Application | Target Pathway/Mechanism | Reference |

|---|---|---|---|

| L-Norvaline | Alzheimer's Disease, Metabolic Syndrome | Arginase inhibition, mTOR pathway modulation, anti-inflammatory | nih.govresearchgate.net |

| D-Norvaline | Antibacterial (in combination therapy) | Hindrance of fatty acid synthesis pathway in bacteria | mdpi.com |

| 5-hydroxy-4-oxo-S-norvaline | Antifungal | Inhibition of growth in pathogenic yeasts | researchgate.net |

Future work will focus on designing norvaline analogs that can selectively modulate specific biochemical pathways. lifechemicals.com By fine-tuning the molecular structure, it may be possible to create drugs that target arginase isoforms, specific components of the mTOR pathway, or other cellular targets with high precision, leading to more effective and safer therapies.

Q & A

Q. What are the standard methodologies for identifying PTH-norvaline in complex mixtures?

this compound is typically identified using high-performance liquid chromatography (HPLC) coupled with UV spectral matching. Retention time prediction and spectral correlation coefficients (e.g., ≥0.95) are critical for confirmation . For example, in reversed-phase chromatography, this compound elutes at ~12.6 minutes under specific buffer conditions, and its UV spectrum (254 nm) should closely align with reference standards . Researchers should validate findings using complementary techniques like mass spectrometry to resolve ambiguities caused by co-eluting compounds (e.g., PTH-leucine or PTH-glutamic acid) .

Q. How is this compound utilized in chiral separations of amino acid derivatives?

this compound serves as a chiral selector in micellar electrokinetic chromatography (MEKC). Key factors include surfactant concentration (e.g., 10–50 mM sodium cholate) and buffer pH (8.0–9.5). Polydispersity in polymeric surfactants can enhance resolution by altering micelle structure, as seen in separations of PTH-valine vs. This compound . A methodological approach involves:

- Optimizing surfactant-to-background electrolyte ratios.

- Testing temperature gradients (25–40°C) to improve peak symmetry.

- Using internal standards (e.g., PTH-tryptophan) for retention time normalization .

Q. What are common challenges in quantifying this compound in biological samples?

Challenges include matrix interference (e.g., proteins or lipids), low analyte concentration, and peak broadening. Mitigation strategies:

- Sample prep : Solid-phase extraction (C18 columns) to remove contaminants.

- Detection : Use diode-array detectors (DAD) for multi-wavelength verification (e.g., 210 nm and 254 nm).

- Calibration : Include a minimum of six standard concentrations (0.1–100 µM) with R² > 0.99 .

Advanced Research Questions

Q. How can co-elution issues of this compound with structurally similar analogs be resolved?

Co-elution (e.g., this compound vs. PTH-leucine) requires advanced peak deconvolution. Strategies:

- Peak decomposition : Apply algorithms (e.g., Gaussian fitting) to distinguish overlapping peaks .

- Multi-dimensional chromatography : Use orthogonal separation mechanisms (e.g., ion-pairing + reversed-phase).

- Machine learning : Train retention prediction models using historical chromatographic data to optimize mobile phase composition .

Q. What experimental designs are optimal for studying this compound’s role in peptide sequencing?

A PICOT framework is recommended:

- Population (P) : Synthetic peptides with norvaline substitutions.

- Intervention (I) : Edman degradation using this compound as a derivatization agent.

- Comparison (C) : Traditional PTH-amino acids (e.g., PTH-alanine).

- Outcome (O) : Sequencing accuracy and reaction yield.

- Time (T) : Reaction kinetics over 0–60 minutes .

Include controls for side reactions (e.g., hydrolysis) and validate via MALDI-TOF MS .

Q. How should contradictory data on this compound’s spectral correlations be addressed?

Discrepancies in UV spectral matching (e.g., high correlation coefficients but uncertain identifications) require:

Q. What are the implications of polydispersity in surfactants for this compound-based separations?

Polydispersity in chiral surfactants (e.g., sodium cholate) affects micelle size distribution, altering separation efficiency. Experimental approaches:

-

Dynamic light scattering (DLS) : Measure micelle hydrodynamic diameters.

-

Table of Variables :

Variable Impact on Resolution Optimal Range Surfactant conc. ↑ Conc. → ↑ Micelle size → ↑ Resolution 20–40 mM Temperature ↑ Temp. → ↓ Viscosity → Faster runs 30–35°C Buffer ionic strength ↑ Strength → ↓ EOF → Longer retention 10–25 mM Cite polydispersity index (PDI) thresholds (e.g., PDI < 0.2 for monodisperse systems) .

Methodological Best Practices

Q. How to ensure reproducibility in this compound studies?

Follow NIH preclinical guidelines:

- Detailed protocols : Document mobile phase composition (±0.1% tolerance), column lot numbers, and detector settings.

- Data sharing : Deposit raw chromatograms in repositories (e.g., Zenodo) with DOI links.

- Blinding : Use automated peak integration software to minimize analyst bias .

How to formulate a FINER research question for this compound applications?

Apply FINER criteria:

Q. What statistical approaches are suitable for analyzing this compound separation data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.